molecular formula C7H14O2 B1595691 3-Methylhexanoic acid CAS No. 3780-58-3

3-Methylhexanoic acid

Cat. No. B1595691
CAS No.: 3780-58-3
M. Wt: 130.18 g/mol
InChI Key: NZQMQVJXSRMTCJ-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

Sodium metal (42.0 g, 1.827 mol) was dissolved in absolute ethanol (500 ml) under argon atmosphere. Ethyl malonate (289.3 g, 1.806 mol) was added at a stretch to the solution with stirring. Further, 2-bromopentane (262.6 g, 1.738 mol) was added dropwise at first slowly and, after sodium bromide was precipitated, in such a rate that ethanol was slowly refluxed. After 3 hour reflux, the mixture was cooled to room temperature, and 50% aqueous potassium hydroxide solution (510 g) was added dropwise slowly. The mixture was again warmed slowly and refluxed for 4 hours. After distilling off ethanol, concentrated hydrochloric acid (500 ml) was added and the mixture was refluxed for one hour. The reaction mixture was cooled to room temperature, and extracted with ether (500 ml×3). The combined ether layers were washed with brine (200 ml×2) and dried over anhydrous sodium sulfate. After distilling off ether, the residue was heated at 180° C. until carbon dioxide was no longer generated. The resulting residue was distilled under reduced pressure to give dl-3-methylhexanoic acid (172 g, 1.323 mol, 76%, b.p.: 112°-113° C./15 mmHg).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
289.3 g
Type
reactant
Reaction Step Two
Quantity
262.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].C(OCC)(=O)[CH2:3][C:4]([O-:6])=[O:5].Br[CH:12]([CH2:14][CH2:15][CH3:16])[CH3:13].[Br-].[Na+]>C(O)C>[CH3:13][CH:12]([CH2:14][CH2:15][CH3:16])[CH2:3][C:4]([OH:6])=[O:5] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
[Na]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
289.3 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Step Three
Name
Quantity
262.6 g
Type
reactant
Smiles
BrC(C)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was precipitated
TEMPERATURE
Type
TEMPERATURE
Details
in such a rate that ethanol was slowly refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hour reflux
Duration
3 h
ADDITION
Type
ADDITION
Details
50% aqueous potassium hydroxide solution (510 g) was added dropwise slowly
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again warmed slowly
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off ethanol, concentrated hydrochloric acid (500 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (500 ml×3)
WASH
Type
WASH
Details
The combined ether layers were washed with brine (200 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off ether
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated at 180° C. until carbon dioxide
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)O)CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.323 mol
AMOUNT: MASS 172 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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